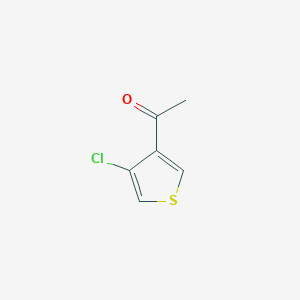

1-(4-Chlorothiophen-3-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBXNLRTRSAJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857336 | |

| Record name | 1-(4-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91387-31-4 | |

| Record name | 1-(4-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorothiophen-3-yl)ethanone: Synthesis, Properties, and Applications

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific overview of 1-(4-chlorothiophen-3-yl)ethanone, a halogenated heterocyclic ketone. While this specific isomer is not widely cataloged, this document leverages established principles of thiophene chemistry to detail its core properties, logical synthetic pathways, and potential applications as a valuable scaffold in medicinal chemistry and materials science.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research. This section addresses the unique identifiers and physicochemical properties of this compound.

CAS Number and Structural Verification

The unambiguous identifier for this compound remains its IUPAC name and structure.

Figure 1: Chemical structure of this compound.

Physicochemical Data

Due to the scarcity of experimental data for this specific isomer, the following table includes calculated values and estimates based on related compounds.

| Property | Value | Notes |

| Molecular Formula | C₆H₅ClOS | Calculated |

| Molecular Weight | 160.62 g/mol | Calculated |

| Appearance | White to off-white solid | Estimated based on related isomers |

| Melting Point | Not available | Likely similar to other solid acetylchlorothiophenes |

| Boiling Point | Not available | Estimated to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) | Inferred from structural properties |

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of this compound is not trivial and presents a classic challenge in heterocyclic chemistry. The most direct approach, Friedel-Crafts acylation, is governed by the inherent electronic properties of the thiophene ring.

Friedel-Crafts Acylation of 3-Chlorothiophene

The standard method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation, which involves an electrophilic aromatic substitution mechanism[6]. In this case, 3-chlorothiophene would be treated with an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃).

However, the regiochemical outcome is predetermined by the stability of the cationic intermediate (sigma complex). For thiophene, electrophilic attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position because the resulting intermediate can be stabilized by more resonance structures. The chlorine atom at the 3-position is a deactivating, ortho, para-director. This leads to a complex product mixture where the desired 3-acetyl product is expected to be a minor isomer.

Figure 2: Synthetic challenge in producing this compound.

Generalized Experimental Protocol (Friedel-Crafts)

This protocol is a self-validating system for attempting the synthesis, with the understanding that product purification will be critical.

-

Inert Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Reagent Charging: Charge the flask with a suitable anhydrous solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride, ~1.1 eq.). Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Add 3-chlorothiophene (1.0 eq.) to the dropping funnel and add it dropwise to the stirred catalyst suspension.

-

Acylation: Add acetyl chloride (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or GC-MS to observe the formation of multiple product spots.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil, a mixture of isomers, must be purified by column chromatography on silica gel to isolate the minor this compound product.

Alternative Synthetic Strategies

To overcome the regioselectivity challenge, modern synthetic methods can be employed. Directed ortho-metalation, for example, using a directing group at a neighboring position followed by lithiation and quenching with an acetylating agent, can provide much greater control over the reaction's outcome[7][8].

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its potential as a versatile chemical building block. The thiophene ring is a well-recognized bioisostere of the benzene ring, often used by medicinal chemists to modulate physicochemical properties and improve metabolic stability or potency.

-

Pharmaceutical Scaffolding: Chlorinated compounds are integral to a vast number of FDA-approved drugs. The chlorine atom can enhance binding affinity, improve metabolic stability, and modulate lipophilicity. This makes chlorothiophene derivatives attractive scaffolds for developing novel agents in areas such as oncology, inflammation, and infectious diseases[9].

-

Ketone Handle for Derivatization: The acetyl group provides a reactive handle for numerous chemical transformations:

-

Reduction to form the corresponding secondary alcohol.

-

Oxidation (e.g., Baeyer-Villiger) to form an ester.

-

Condensation reactions (e.g., aldol, Claisen-Schmidt) to build molecular complexity.

-

Formation of heterocycles such as pyrazoles or isoxazoles.

-

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous research chemical. The safety profile can be inferred from related halogenated aromatic ketones.

-

Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and work in a well-ventilated fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound represents a synthetically challenging yet potentially valuable building block for drug discovery and materials science. Its core value lies in the unique combination of a bioisosteric thiophene ring, a metabolically influential chlorine atom, and a versatile ketone functional group. While its direct synthesis is complicated by the principles of electrophilic aromatic substitution, modern synthetic methods can provide access to this less common isomer. Researchers working with this compound should prioritize rigorous analytical verification due to the observed inconsistencies in chemical database information.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933, 1-(3-Chlorophenyl)ethanone. Retrieved from [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). INDOCYANINE GREEN ACID FORM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Shaaban, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 3599-32-4 Indocyanine Green Impurity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118691. Retrieved from [Link]

-

Pharmaoffer. (n.d.). FDA-Approved Indocyanine green API Manufacturers & Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). Indocyaningrün. Retrieved from [Link]

-

van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Indocyanine Green. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS 3599-32-4 Indocyanine Green Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. Indocyaningrün – Wikipedia [de.wikipedia.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. kmpharma.in [kmpharma.in]

- 6. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to 1-(4-Chlorothiophen-3-yl)ethanone: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 1-(4-chlorothiophen-3-yl)ethanone, a substituted thiophene derivative of interest to researchers, scientists, and professionals in drug development. This document delves into the fundamental chemical properties of this compound, supported by established analytical techniques for its characterization.

Introduction

This compound is a ketone derivative of chlorothiophene. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence and position of substituents on the thiophene ring, such as the chloro and acetyl groups in this molecule, play a crucial role in determining its chemical reactivity and potential pharmacological properties. Accurate knowledge of its molecular structure and weight is fundamental for its identification, characterization, and application in research and development.

Molecular Structure and Elucidation

The molecular structure of this compound is characterized by a thiophene ring substituted at the 4-position with a chlorine atom and at the 3-position with an ethanone (acetyl) group. The precise connectivity and arrangement of these atoms are critical for its chemical identity.

The structural elucidation of this molecule relies on a combination of spectroscopic techniques that provide detailed information about its atomic composition and bonding. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Structural Features:

-

Thiophene Ring: A planar, five-membered aromatic ring containing one sulfur atom.

-

Acetyl Group: A carbonyl group bonded to a methyl group, attached to the 3-position of the thiophene ring.

-

Chloro Group: A chlorine atom attached to the 4-position of the thiophene ring.

The positional isomerism is a key aspect of this molecule's identity. The substituents are at positions 3 and 4, which distinguishes it from other isomers such as 1-(4-chlorothiophen-2-yl)ethanone.

Caption: 2D representation of the molecular structure of this compound.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for quantitative analysis, reaction stoichiometry, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClOS | |

| Molecular Weight | 160.62 g/mol | |

| CAS Number | 91387-31-4 |

Experimental Determination of Molecular Structure and Weight

The characterization of this compound involves a systematic workflow of analytical techniques. The causality behind the choice of these experiments is to obtain orthogonal information that, when combined, provides an unambiguous identification and structural confirmation of the molecule.

Caption: Experimental workflow for the characterization of this compound.

Step-by-Step Methodologies:

1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides information about the functional groups present.

-

Protocol:

-

A small amount of the purified sample is prepared for analysis, typically as a thin film on a salt plate (e.g., NaCl) or mixed with KBr to form a pellet.

-

The sample is placed in an IR spectrometer.

-

The sample is irradiated with infrared light over a range of wavelengths (typically 4000-400 cm⁻¹).

-

The instrument detects the amount of light absorbed at each wavelength, generating an IR spectrum.

-

-

Expected Observations:

-

A strong absorption band around 1660-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone.

-

Absorption bands in the region of 1400-1500 cm⁻¹ and 700-800 cm⁻¹ are characteristic of the thiophene ring vibrations.

-

C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

-

A C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity of atoms.

-

¹H NMR Protocol:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube and inserted into the NMR spectrometer.

-

The sample is subjected to a strong magnetic field and radiofrequency pulses.

-

The resulting signals (resonances) are detected and plotted as a spectrum.

-

-

Expected ¹H NMR Observations:

-

A singlet integrating to 3 protons for the methyl group (CH₃) of the acetyl moiety.

-

Two doublets in the aromatic region, each integrating to 1 proton, corresponding to the two protons on the thiophene ring. The coupling pattern and chemical shifts will be characteristic of their positions relative to the sulfur, chlorine, and acetyl groups.

-

-

¹³C NMR Protocol: The procedure is similar to ¹H NMR, but the experiment is tuned to detect the ¹³C nucleus.

-

Expected ¹³C NMR Observations:

-

A signal for the carbonyl carbon of the ketone (typically >190 ppm).

-

Four distinct signals for the four carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents.

-

A signal for the methyl carbon of the acetyl group.

-

3. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns.

-

Protocol:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

-

Expected Observations:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 160.62 g/mol ). The isotopic pattern of this peak will show the characteristic presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

-

Fragment ions corresponding to the loss of specific parts of the molecule, such as the methyl group or the acetyl group, which can help to confirm the structure.

-

Conclusion

The definitive characterization of this compound is achieved through a synergistic application of spectroscopic techniques. The molecular formula, C₆H₅ClOS, and a molecular weight of 160.62 g/mol are confirmed through these analytical methods. A thorough understanding of its molecular structure and weight is a critical first step in exploring its potential applications in medicinal chemistry and materials science. The methodologies described herein represent a robust framework for the validation and quality control of this and similar compounds in a research and development setting.

References

An In-depth Technical Guide to 1-(4-Chlorothiophen-3-yl)ethanone: A Less-Explored Isomer with Research Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorothiophen-3-yl)ethanone, a notable yet under-documented isomer within the family of substituted chlorothiophenes. While its counterparts, such as 2-acetyl-4-chlorothiophene and 3-acetyl-5-chlorothiophene, are well-characterized, this particular positional isomer presents unique synthetic challenges and untapped potential in medicinal chemistry and materials science. This document will delve into its nomenclature, predicted physicochemical properties, plausible synthetic strategies, and prospective applications, drawing upon established principles of organic chemistry and comparative data from related, well-documented isomers. The aim is to furnish researchers and drug development professionals with a foundational understanding and a strategic framework for exploring the scientific landscape of this intriguing molecule.

Nomenclature and Structure

The nomenclature of thiophene derivatives follows the IUPAC system. For the compound , the systematic name is This compound .

Synonyms:

-

3-Acetyl-4-chlorothiophene

The structural representation of this compound is as follows:

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Comparative and Predictive Analysis

| Property | Predicted Value for this compound | 2-Acetyl-4-chlorothiophene[1] | 2-Acetyl-5-chlorothiophene | 3-Acetyl-2,5-dichlorothiophene |

| Molecular Formula | C₆H₅ClOS | C₆H₅ClOS | C₆H₅ClOS | C₆H₄Cl₂OS |

| Molecular Weight | 160.62 g/mol | 160.62 g/mol | 160.62 g/mol | 195.06 g/mol |

| Appearance | Likely a solid or high-boiling liquid | - | Solid | White to yellow crystalline powder |

| Melting Point (°C) | Estimated 40-60 | - | 46-49 | 38-41 |

| Boiling Point (°C) | Estimated >200 | - | 117-118 (at 17 mmHg) | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone) | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Synthesis Strategies and Mechanistic Considerations

The synthesis of this compound is non-trivial due to the regioselectivity challenges inherent in the electrophilic substitution of thiophene rings.

The Challenge of Friedel-Crafts Acylation

The direct Friedel-Crafts acylation of 3-chlorothiophene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is the most direct conceptual route.[2] However, this reaction is expected to yield a mixture of products, with a strong preference for acylation at the more reactive α-positions (C2 and C5).[3][4]

The stability of the intermediate carbocation (Wheland intermediate) dictates the regiochemical outcome. Attack at the 2-position of the thiophene ring allows for greater delocalization of the positive charge through resonance, making it the kinetically and thermodynamically favored pathway.[3]

Figure 2: Conceptual workflow of direct acylation highlighting the regioselectivity challenge.

Plausible Multi-Step Synthetic Routes

To achieve the desired 3-acylation, a more strategic, multi-step approach is necessary.

A plausible route involves the acylation of a thiophene derivative where the 2 and 5 positions are blocked or the 3-position is activated. One such strategy could start from 3-bromothiophene.

Experimental Protocol (Hypothetical):

-

Grignard Formation: React 3-bromothiophene with magnesium to form the Grignard reagent, 3-thienylmagnesium bromide.

-

Acylation: React the Grignard reagent with acetyl chloride or acetic anhydride. This will introduce the acetyl group at the 3-position.

-

Chlorination: The subsequent chlorination of 3-acetylthiophene would likely lead to a mixture of chlorinated products. Selective chlorination at the 4-position would be challenging and may require specific directing groups or catalysts.

Building the thiophene ring with the desired substitution pattern is another viable approach. The Gewald reaction, for instance, is a powerful method for synthesizing 2-aminothiophenes, which can then be further modified.[5] Adapting such cyclization reactions to yield the target compound would require careful selection of starting materials.

Reactivity and Potential Transformations

The chemical reactivity of this compound is governed by the interplay of the thiophene ring, the chloro substituent, and the acetyl group.

-

Acetyl Group Reactivity: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions to form larger, more complex molecules.[6]

-

Thiophene Ring Reactivity: The thiophene ring can participate in further electrophilic substitution reactions, although the existing substituents will influence the position of the incoming electrophile. The electron-withdrawing nature of the chloro and acetyl groups will deactivate the ring towards further electrophilic attack.

-

C-Cl Bond Reactivity: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, offering a versatile handle for further derivatization.

Potential Applications in Drug Discovery and Materials Science

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[7][8] The incorporation of a chlorine atom can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.[9]

Medicinal Chemistry

-

Antimicrobial and Antifungal Agents: Many thiophene-containing compounds have demonstrated potent antimicrobial and antifungal properties.[8]

-

Anticancer Agents: Substituted thiophenes have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[9]

-

Enzyme Inhibitors: The thiophene scaffold can be tailored to interact with the active sites of various enzymes, making it a valuable core for the design of enzyme inhibitors.

Materials Science

-

Organic Electronics: Thiophene-based polymers and small molecules are extensively used in organic electronics due to their excellent charge transport properties. The specific substitution pattern of this compound could lead to novel materials with unique electronic and optical properties.

Conclusion

This compound represents an intriguing yet underexplored area of thiophene chemistry. While its synthesis presents regiochemical challenges, the potential for this molecule in drug discovery and materials science warrants further investigation. This technical guide has provided a foundational understanding of its nomenclature, predicted properties, plausible synthetic routes, and potential applications. It is our hope that this document will serve as a catalyst for future research into this promising compound, unlocking its full scientific potential.

References

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.

-

PubChem. (n.d.). 2-Acetyl-4-chlorothiophene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. [Link]

-

PubChem. (n.d.). 2-Acetyl-3-chlorothiophene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Grokipedia. (n.d.). 2-Acetylthiophene. [Link]

-

National Center for Biotechnology Information. (n.d.). In silico prediction and bioactivity evaluation of chemical ingredients against influenza A virus from Isatis tinctoria L. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. [Link]

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. [Link]

-

ChemInform Abstract. (1988). Regioselective Synthesis of 3‐Acylated 2,5‐Dihydrothiophene S,S‐Dioxides via Ultrasound‐Promoted Allylzincation of 3‐Bromo‐2,3‐dihydrothiophene S,S‐Dioxide. [Link]

-

Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. [Link]

-

Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

-

ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

- Google Patents. (n.d.). US2432991A - Acylation of thiophene.

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

The Good Scents Company. (n.d.). 2-acetyl thiophene, 88-15-3. [Link]

-

PubChem. (n.d.). 2-Chlorothiophene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubMed. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Profile of 1-(4-Chlorothiophen-3-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Chlorothiophen-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages predictive modeling and comparative data from structurally related analogues to provide a robust analytical framework.

Introduction

This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed interpretation of the predicted spectral data, substantiated by established principles of spectroscopy and comparative analysis with related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer significant structural insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.5 | Singlet |

| Thiophene-H (at C2) | 7.8 | Doublet |

| Thiophene-H (at C5) | 7.4 | Doublet |

Interpretation:

-

The methyl protons (-CH₃) are expected to appear as a singlet around 2.5 ppm, deshielded by the adjacent carbonyl group.

-

The two thiophene protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C2 position is anticipated to be the most deshielded, appearing at a higher chemical shift (around 7.8 ppm) due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent sulfur atom. The proton at the C5 position is predicted to be at a slightly lower chemical shift (around 7.4 ppm). The coupling constant between these two protons (⁴JHH) is expected to be small, characteristic of a meta-like coupling in a five-membered aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | 28 |

| C=O | 195 |

| Thiophene-C2 | 130 |

| Thiophene-C3 | 140 |

| Thiophene-C4 | 128 |

| Thiophene-C5 | 125 |

Interpretation:

-

The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift around 195 ppm.[1][2]

-

The methyl carbon (-CH₃) is expected to have a chemical shift of approximately 28 ppm.

-

The thiophene ring carbons have distinct chemical shifts. The carbon bearing the acetyl group (C3) is predicted to be significantly deshielded (around 140 ppm). The carbon atom bonded to the chlorine atom (C4) is also expected to be in the aromatic region (around 128 ppm). The remaining two thiophene carbons (C2 and C5) are predicted to appear at approximately 130 ppm and 125 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring NMR spectra.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable clues about its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

Table 3: Predicted Key Fragment Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 160/162 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - CH₃]⁺ |

| 117/119 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 160, with an isotopic peak at m/z 162 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

-

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 145/147.

-

Cleavage of the bond between the carbonyl group and the thiophene ring would lead to the formation of an acylium ion at m/z 43 ([CH₃CO]⁺) and a chlorothienyl cation at m/z 117/119.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

This protocol outlines the general steps for obtaining an EI mass spectrum.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid on a direct insertion probe) into the mass spectrometer.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670 | C=O (Aryl ketone) stretch |

| ~3100 | C-H (Aromatic) stretch |

| ~1400-1500 | C=C (Aromatic ring) stretch |

| ~800-900 | C-Cl stretch |

| ~700-800 | C-S stretch |

Interpretation:

-

A strong absorption band around 1670 cm⁻¹ is expected for the carbonyl (C=O) stretching of the aryl ketone.

-

Weak to medium bands around 3100 cm⁻¹ correspond to the aromatic C-H stretching vibrations of the thiophene ring.

-

The aromatic C=C stretching vibrations of the thiophene ring are predicted to appear in the 1400-1500 cm⁻¹ region.

-

The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 900 cm⁻¹.

-

The C-S stretching vibration of the thiophene ring will also be present in the fingerprint region, generally between 700 and 800 cm⁻¹.

Experimental Protocol for Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the ATR accessory into the IR spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Diagram 3: IR Spectroscopy Experimental Setup

Caption: A simplified diagram of an IR spectrometer with an ATR accessory.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By integrating predicted data with established spectroscopic principles and comparative data from related molecules, a comprehensive structural characterization has been outlined. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret their own data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiophene-based compounds.

References

-

ACD/Labs. (2024). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

CD ComputaBio. (2024). IR Spectrum Prediction Service. Retrieved from [Link][4]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][2]

Sources

Physical and chemical properties of 1-(4-Chlorothiophen-3-YL)ethanone

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chlorothiophen-3-yl)ethanone

Introduction

This compound is a halogenated heterocyclic ketone that serves as a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the substituted thiophene motif is a common scaffold. The presence of three distinct functional elements—the thiophene ring, a chloro substituent, and an acetyl group—imparts a unique reactivity profile that allows for diverse downstream chemical modifications.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, process development, and quality control. The narrative balances theoretical principles with practical, field-proven methodologies, ensuring that the information is not only accurate but also actionable in a laboratory setting.

Molecular Structure and Identification

The structural identity of a compound is the foundation upon which all other chemical and physical data are built. This compound is characterized by an acetyl group substituted at the C3 position of a 4-chlorothiophene ring.

Figure 2: Workflow for Solubility Testing.

-

Water Solubility: Add approximately 20-30 mg of the compound to a test tube containing 1 mL of deionized water. Agitate the mixture. Observe for dissolution. [1]this compound is expected to be insoluble.

-

Aqueous Base Solubility: To a fresh sample, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Agitation and observation are performed. Lack of an acidic proton means the compound is expected to be insoluble.

-

Aqueous Acid Solubility: To a fresh sample, add 1 mL of 5% aqueous hydrochloric acid (HCl). Agitate and observe. Lack of a basic functional group (like an amine) means the compound is expected to be insoluble.

-

Concentrated Acid Solubility: Carefully add a small amount of the compound to 1 mL of cold, concentrated sulfuric acid (H₂SO₄). A color change or dissolution indicates a positive result, which is expected for ketones due to protonation of the carbonyl oxygen. [2]5. Organic Solvent Solubility: Test solubility in common organic solvents like acetone, ethanol, and dichloromethane by adding 20-30 mg of the sample to 1 mL of the solvent. The compound is expected to be soluble.

Safety and Handling

While specific toxicological data for this compound is not widely published, it should be handled with the standard precautions for laboratory chemicals. Analogous compounds, such as chloroacetophenones, can be irritants. [3][4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. * Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. * Disposal: Dispose of waste in accordance with local, regional, and national regulations. [3]

Conclusion

This compound is a substituted heterocyclic ketone with a well-defined set of physical and chemical properties that make it a versatile synthetic intermediate. Its characterization relies on a combination of classical physicochemical tests and modern spectroscopic techniques. Understanding its reactivity, particularly the challenges associated with its regioselective synthesis and the directing effects of its substituents, is paramount for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently handle, characterize, and utilize this compound in their synthetic endeavors.

References

- Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).

- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. (n.d.).

- Spectroscopy of Aldehydes and Ketones - Oregon State University. (n.d.).

- Solubility test for Organic Compounds. (2024).

- Melting point determination. (n.d.).

- Ketone - Wikipedia. (n.d.).

- Regioselectivity in Friedel–Crafts acylation of thiophene - ECHEMI. (n.d.).

- Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.).

- Melting Point and Boiling Point of Organic Compounds | PDF | Organic Chemistry - Scribd. (n.d.).

- 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025).

- Determination of Melting points and Boiling points - Learning Space. (n.d.).

- 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. (2020).

- US2492629A - Acylation of thiophene - Google Patents. (n.d.).

- Solubility Tests for Organic Compounds - YouTube. (2021).

- Determination of melting and boiling points. (n.d.).

- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Acylation of thiophene - US2432991A - Google Patents. (n.d.).

- Technical Support Center: Regioselective Functionalization of 4-Chlorothiophene - Benchchem. (n.d.).

- 1-(4-chlorothiophen-2-yl)ethanone - ChemShuttle. (n.d.).

- 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone - PubChem. (n.d.).

- 34730-20-6|1-(4-Chlorothiophen-2-yl)ethanone - BLDpharm. (n.d.).

- Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. (n.d.).

- 4 - SAFETY DATA SHEET. (2011).

- 1-(4-Chlorothieno[2,3-b]thiophen-3-yl)ethanone|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem. (n.d.).

- Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Cheméo. (n.d.).

- CAS No : 677007-73-7 | Product Name : 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. (n.d.).

- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society. (2016).

- 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc. (2025).

- SAFETY DATA SHEET - CymitQuimica. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2-Chlorothiophene | 96-43-5 - ChemicalBook. (n.d.).

- The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction | Journal of the American Chemical Society. (n.d.).

- 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem. (n.d.).

- 1-(3-chlorothiophen-2-yl)ethanone - ChemBK. (2024).

- 1-(4-Bromothiophen-2-yl)ethanone | 7209-11-2 - Sigma-Aldrich. (n.d.).

- 2-ACETYL-4-CHLOROTHIOPHENE Two Chongqing Chemdad Co. (n.d.).

Sources

Navigating the Synthesis and Handling of 1-(4-Chlorothiophen-3-YL)ethanone: An In-depth Technical Guide for Researchers

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the safe handling, storage, and disposal of this compound, alongside a discussion of its chemical properties and potential applications.

Physicochemical Properties and Structural Analogs

1-(4-Chlorothiophen-3-YL)ethanone belongs to a family of substituted thiophenes. Its reactivity and physical properties are influenced by the electron-rich thiophene ring, the electron-withdrawing acetyl group, and the chloro substituent.[2] To provide a comparative context, the following table summarizes the known properties of its isomers and a closely related compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | Not readily available | C₆H₅ClOS | 160.62 | Inferred to be a solid at room temperature. |

| 1-(4-Chlorothiophen-2-yl)ethanone | 34730-20-6 | C₆H₅ClOS | 160.625 | Storage: 2-8°C.[3] |

| 1-(3-Chlorothiophen-2-yl)ethanone | 89581-82-8 | C₆H₅ClOS | 160.62 | Density: 1.339 g/mL, Boiling Point: 117-118°C at 15mm Hg.[4] |

| 1-(4-Chlorophenyl)ethanone | 99-91-2 | C₈H₇ClO | 154.594 | Melting Point: 74-76°C.[5] |

The presence of the thiophene ring suggests a susceptibility to oxidation, potentially leading to the formation of S-oxides and subsequent ring-opening.[2] The acetyl group provides a reactive site for various organic transformations.

Hazard Identification and GHS Classification (Inferred)

Based on data from structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Oral Toxicity: Harmful if swallowed (inferred from H302 for related compounds).[6]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Causes serious eye irritation (inferred from H319 for related compounds).[7]

-

Respiratory Irritation: May cause respiratory irritation.

A likely GHS pictogram would be the exclamation mark. The signal word would be Warning .

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of safety protocols is mandatory. The following workflow is designed to mitigate risks during handling and experimentation.

Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Specifications:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for integrity before use.

-

Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is advised.

-

Respiratory Protection: Handling should be performed in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage, Stability, and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct sunlight. A storage temperature of 2-8°C is recommended for its isomers and is a prudent measure for this compound.[3]

-

Stability: The compound is expected to be stable under recommended storage conditions. However, like many thiophene derivatives, it may be sensitive to light and air over long periods.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or waterways.

Role in Synthesis and Drug Discovery

This compound is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The acetyl and chloro groups on the thiophene ring of this compound serve as versatile synthetic handles for further molecular elaboration.

Derivatives of similar chlorothiophene structures have been investigated for a range of biological activities, including:

-

Anti-inflammatory agents: Thiophene-containing molecules, such as tiaprofenic acid, are known for their anti-inflammatory properties.[8]

-

Antimicrobial and Antifungal agents: Thiophene derivatives have been explored for their potential as antimicrobial and antifungal compounds.[1]

-

Kinase inhibitors: The structural backbone of this compound can be used to develop novel kinase inhibitors for cancer therapy.[8]

The ketone functionality allows for reactions such as condensations and reductions, while the chloro group can be a site for cross-coupling reactions to build more complex molecules. For instance, derivatives of the isomeric 1-(4-chlorothiophen-2-yl)ethanone have been used in the synthesis of compounds with analgesic and anti-inflammatory properties.[9]

Illustrative Synthetic Pathway

Caption: A generalized synthetic pathway illustrating the use of this compound in the synthesis of more complex molecules.

Conclusion

While specific toxicological and safety data for this compound are not extensively documented, a thorough risk assessment based on its chemical structure and the known properties of its isomers provides a solid foundation for its safe handling. Adherence to the protocols outlined in this guide is essential for minimizing exposure and ensuring a safe laboratory environment. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel therapeutics, making a comprehensive understanding of its safe handling paramount for researchers in the field.

References

-

National Institute of Standards and Technology. Ethanone, 1-(4-chlorophenyl)-. [Link]

-

PubChem. 1-(Thiophen-3-yl)ethanone. [Link]

-

Pharmaffiliates. 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. [Link]

-

Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

-

Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. National Institutes of Health. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

ChemBK. 1-(3-chlorothiophen-2-yl)ethanone. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

European Journal of Medicinal Chemistry. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]

-

PubChem. 2-Acetyl-4-chlorothiophene. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(4-chlorothiophen-2-yl)ethanone;CAS No.:34730-20-6 [chemshuttle.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 6. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 34730-20-6|1-(4-Chlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorothiophen-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(4-chlorothiophen-3-yl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the intricacies of the most viable synthetic routes, with a primary focus on the Friedel-Crafts acylation of 3-chlorothiophene. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and reaction conditions. Furthermore, alternative synthetic strategies will be explored, offering a broader perspective on the synthesis of this important molecule.

Introduction: The Significance of this compound

Thiophene derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for more complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals.[1] The presence of the chloro and acetyl functionalities on the thiophene ring provides reactive handles for further chemical modifications, making it a versatile precursor in organic synthesis. Understanding the efficient and regioselective synthesis of this compound is therefore of paramount importance for the advancement of various chemical research and development programs.

Primary Synthetic Pathway: Friedel-Crafts Acylation of 3-Chlorothiophene

The most direct and industrially scalable approach to the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorothiophene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent in the presence of a Lewis acid catalyst.[2][3][4]

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.[2] The regioselectivity of this reaction on a substituted thiophene is governed by both the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The thiophene ring is most susceptible to electrophilic attack at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate.[5]

However, in the case of 3-chlorothiophene, the chloro substituent is an electron-withdrawing group via induction and a weak deactivator, yet it directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this translates to positions C2 and C5. Therefore, the direct acylation of 3-chlorothiophene is expected to yield a mixture of isomers, primarily 1-(4-chlorothiophen-2-yl)ethanone and 1-(3-chlorothiophen-5-yl)ethanone. The desired product, this compound, is anticipated to be a minor product due to steric hindrance from the adjacent chloro group and less favorable carbocation stabilization. Overcoming this regioselectivity challenge is the primary focus of process optimization.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of thiophenes.[6] Optimization of the Lewis acid, solvent, and temperature may be required to improve the yield of the desired 3-acylated product.

Reagents and Materials:

-

3-Chlorothiophene

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃) or other Lewis acids (e.g., SnCl₄, TiCl₄)

-

Dichloromethane (DCM) or other inert solvents (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred, cooled (0 °C) solution of 3-chlorothiophene (1.0 eq) in anhydrous dichloromethane, add aluminum chloride (1.1 - 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired isomer, this compound.

Rationale for Experimental Choices

-

Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion.[3] The stoichiometry of the Lewis acid is crucial; often, more than a stoichiometric amount is required as it complexes with the product ketone.[3]

-

Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the Lewis acid complex.

-

Temperature: The reaction is initiated at a low temperature to control the exothermic reaction and is then allowed to warm to room temperature to drive the reaction to completion.

-

Work-up: The acidic work-up is necessary to decompose the aluminum chloride-ketone complex and quench the reaction. The subsequent washes remove unreacted acid and by-products.

Alternative Synthetic Strategies

Given the potential for low regioselectivity in the Friedel-Crafts acylation, alternative synthetic routes are worth considering, particularly for laboratory-scale synthesis where purity is paramount.

Grignard Reagent-Based Synthesis

An alternative approach involves the use of a Grignard reagent, which allows for the formation of a carbon-carbon bond at a specific position.[7][8][9]

Proposed Route:

-

Preparation of the Grignard Reagent: Start with a di-halogenated thiophene, such as 3-bromo-4-chlorothiophene. The bromine atom is more reactive towards magnesium, allowing for the selective formation of the Grignard reagent at the 3-position.

-

Reaction with an Acetylating Agent: The resulting Grignard reagent, 4-chloro-3-thienylmagnesium bromide, can then be reacted with acetyl chloride or acetic anhydride to introduce the acetyl group at the 3-position.

This method offers superior regioselectivity compared to the Friedel-Crafts acylation. However, the synthesis of the starting material, 3-bromo-4-chlorothiophene, adds extra steps to the overall process.

Suzuki Coupling and Related Cross-Coupling Reactions

For more complex thiophene derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are powerful tools for carbon-carbon bond formation.[10][11][12][13][14] While not the most direct route for this specific target, a Suzuki coupling could be envisioned as part of a multi-step synthesis. For instance, one could couple a 3-thienylboronic acid derivative with an appropriate acetyl-containing partner. This approach is particularly useful when constructing highly substituted thiophene systems.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 3-Chlorothiophene | Acetyl chloride, AlCl₃ | Direct, fewer steps, scalable | Poor regioselectivity, potential for multiple isomers |

| Grignard Reagent | 3-Bromo-4-chlorothiophene | Mg, Acetyl chloride | High regioselectivity | Multi-step, requires specific starting material |

Diagram 1: Friedel-Crafts Acylation of 3-Chlorothiophene

Caption: Friedel-Crafts acylation of 3-chlorothiophene.

Diagram 2: Grignard Reagent-Based Synthesis

Caption: Grignard reagent-based synthesis pathway.

Conclusion

The synthesis of this compound presents a classic challenge in regioselectivity for electrophilic aromatic substitution on a substituted thiophene ring. While the Friedel-Crafts acylation of 3-chlorothiophene is the most direct route, careful optimization is necessary to maximize the yield of the desired 3-acetylated product over its isomers. For syntheses where high purity and unambiguous regiochemistry are critical, a Grignard reagent-based approach, despite being a multi-step process, offers a more controlled and reliable alternative. The choice of synthetic pathway will ultimately depend on the specific requirements of the research or development program, including scale, purity, and available starting materials.

References

- Özdemir, I., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Full article.

- Ahmad, R., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- Zia, A., et al. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.

- Ullah, H., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals.

- Caputo, P. A., et al. (2021).

- (n.d.). 3. Organic Syntheses Procedure.

- (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem.

- (n.d.). Synthesis of P005091.

- (n.d.). 1-(4-chlorothiophen-2-yl)ethanone. ChemShuttle.

- (n.d.). Synthesis routes of 2-Acetyl-4-chlorothiophene. Benchchem.

- (2019).

- (n.d.). Friedel–Crafts reaction. Wikipedia.

- (n.d.).

- (n.d.). 2-ACETYL-4-CHLOROTHIOPHENE synthesis. chemicalbook.

- (2018). EAS Reactions (3)

- (n.d.). Method for synthesizing 2-acetyl-4-chlorothiophene.

- (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?.

- (n.d.). 1-(4-Chlorothieno[2,3-b]thiophen-3-yl)ethanone. BLD Pharm.

- (n.d.). 1-(4-CHLORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE synthesis. chemicalbook.

- (n.d.). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

- Manivel, P., et al. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. NIH.

- (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central.

- (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

- (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. PrepChem.com.

- (n.d.). 1-(Thiophen-3-yl)ethanone. PubChem.

- (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

- (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. PubChem.

- (n.d.). CAS No : 677007-73-7 | Product Name : 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

- (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- (2025). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions.

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

- (n.d.). US20150133671A1 - The Process For Preparing a Ketosulfone Derivative.

- (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.

- (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.

- (n.d.). 1-(3-chloro-6-methylbenzo[b]thiophen-2-yl)

Sources

- 1. niir.org [niir.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. aroonchande.com [aroonchande.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

Key intermediates in 1-(4-Chlorothiophen-3-YL)ethanone synthesis

Abstract

1-(4-chlorothiophen-3-yl)ethanone is a valuable heterocyclic ketone that serves as a crucial building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The principal challenge in its synthesis lies in achieving the desired 1,3,4-substitution pattern on the thiophene ring, as standard electrophilic substitution reactions on thiophene derivatives preferentially occur at the C2 and C5 positions.[1] This technical guide provides an in-depth analysis of a robust and regioselective synthetic pathway that proceeds through critical organometallic intermediates. We will dissect the causality behind the chosen methodology, provide detailed experimental protocols, and contrast this primary route with alternative strategies to offer a comprehensive understanding for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Regioselectivity

The thiophene nucleus is a cornerstone in medicinal chemistry, often used as a bioisostere for a benzene ring.[2] However, its functionalization is governed by the inherent electronic properties of the heterocycle. Electrophilic aromatic substitution (EAS) reactions, such as the workhorse Friedel-Crafts acylation, are strongly directed to the alpha-positions (C2 and C5) due to the superior stabilization of the carbocation intermediate at these sites.[1][3]

Synthesizing this compound, which requires placing an acetyl group at the C3 position and a chlorine atom at the C4 position, presents a significant regiochemical puzzle. A direct Friedel-Crafts acylation of 3-chlorothiophene is unlikely to yield the desired product in significant quantities, as the directing effects of the C3-chloro substituent would favor acylation at the C2 and C5 positions.[1] Therefore, a more nuanced strategy is required, one that circumvents the natural reactivity of the thiophene ring. The most effective approach involves a metal-halogen exchange reaction, a powerful tool in modern organometallic chemistry for the regioselective formation of carbon-carbon bonds.[4][5]

The Primary Synthetic Pathway via Organometallic Intermediates

The most reliable and regioselective synthesis of this compound hinges on the creation of a nucleophilic carbon at the C3 position, which can then react with an electrophilic acetyl source. This is achieved through the in situ generation of an organometallic species from a precisely chosen dihalogenated precursor.

Diagram 1: Overall Synthetic Workflow

Caption: Regioselective synthesis via a key organolithium intermediate.

Key Intermediate 1: 3-Bromo-4-chlorothiophene

The success of the entire synthesis depends on the selection of an appropriate starting material. 3-Bromo-4-chlorothiophene is the ideal precursor for this strategy.

-

Causality of Selection: The differential reactivity of halogens in metal-halogen exchange reactions is the cornerstone of this method. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to exchange with organolithium reagents.[4] This predictable reactivity allows for the selective formation of an organolithium species at the C3 position while leaving the C4-chloro substituent untouched.

Key Intermediate 2: (4-chlorothiophen-3-yl)lithium

The pivotal intermediate in this synthesis is (4-chlorothiophen-3-yl)lithium . This species is not isolated but is generated in situ and used immediately in the subsequent reaction.

-

Mechanism of Formation: The reaction is a metal-halogen exchange, a fundamental transformation in organometallic chemistry.[4][5] When 3-bromo-4-chlorothiophene is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), the electropositive lithium atom readily exchanges with the more electronegative bromine atom.

-

Critical Experimental Parameters:

-

Temperature: The exchange reaction is highly exothermic and must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions. These can include metalation at the more acidic C2 or C5 positions or decomposition of the organolithium intermediate.

-

Solvent: Anhydrous aprotic ethers, such as tetrahydrofuran (THF), are essential to solvate the organolithium species and maintain its reactivity.

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. The entire procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-4-chlorothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. The solution containing the (4-chlorothiophen-3-yl)lithium intermediate is now ready for the next step.

Final Product Formation: Nucleophilic Acyl Substitution

With the nucleophilic organolithium intermediate successfully formed, the final step is to introduce the acetyl group. This is accomplished by reacting it with a suitable electrophilic acetylating agent.

-

Choice of Acetylating Agent:

-

N,N-Dimethylacetamide (DMA): A highly effective and often preferred reagent. It is less reactive than acetyl chloride, which helps to minimize side reactions. The reaction proceeds through a stable tetrahedral intermediate which collapses upon aqueous workup to yield the ketone.

-

Acetyl Chloride: A more reactive alternative. While effective, its high reactivity can sometimes lead to the formation of tertiary alcohol byproducts if a second equivalent of the organolithium attacks the initially formed ketone.

-

-

To the cold (-78 °C) solution of (4-chlorothiophen-3-yl)lithium generated in the previous step, slowly add N,N-dimethylacetamide (1.2 eq) dropwise.

-